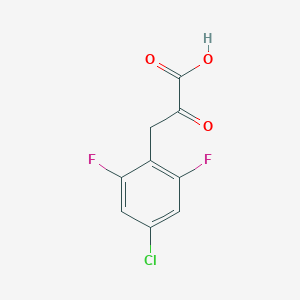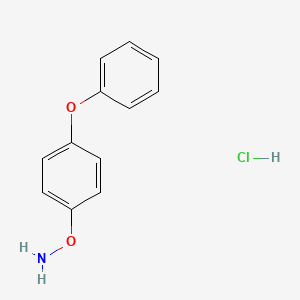
1-(Chloromethoxy)-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-2-methylbutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chloromethoxy group attached to a methylbutane backbone
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethoxy group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalysts to enhance the reaction rate and selectivity, and may include purification steps such as distillation to isolate the desired product.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethoxy)-2-methylbutane, while oxidation with potassium permanganate would produce 2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-2-methylbutane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing chloromethoxy groups into target compounds.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require chloromethoxy functionalities.
Material Science: It is used in the preparation of polymers and resins, where the chloromethoxy group can participate in cross-linking reactions to enhance material properties.
Biological Studies: Researchers use this compound to study the effects of chlorinated ethers on biological systems, including their potential toxicity and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile.
In biological systems, the compound may interact with cellular nucleophiles such as proteins and nucleic acids, potentially leading to modifications that affect cellular function. The exact molecular targets and pathways involved depend on the specific context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-2-methylbutane can be compared to other chlorinated ethers, such as 1-(Chloromethoxy)propane and 1-(Chloromethoxy)butane. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group but differ in their alkyl chain length and branching.
1-(Chloromethoxy)propane: This compound has a shorter alkyl chain, which may result in different physical properties such as boiling point and solubility.
1-(Chloromethoxy)butane: Similar to this compound but with a linear butane backbone, leading to differences in steric effects and reactivity.
The uniqueness of this compound lies in its branched structure, which can influence its reactivity and interactions with other molecules. This structural feature can be advantageous in certain synthetic applications where steric hindrance plays a role in reaction selectivity.
Eigenschaften
Molekularformel |
C6H13ClO |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2-methylbutane |
InChI |
InChI=1S/C6H13ClO/c1-3-6(2)4-8-5-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
HNYFXBGJYVTTQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)







